REACTION_CXSMILES
|
[CH2:1](Br)[CH:2]=[CH2:3].[CH:5]1[C:10]([OH:11])=[CH:9][C:8]2[O:12][C:13]([S:15][C:7]=2[CH:6]=1)=[O:14].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:1]([O:11][C:10]1[CH:5]=[CH:6][C:7]2[S:15][C:13](=[O:14])[O:12][C:8]=2[CH:9]=1)[CH:2]=[CH2:3] |f:2.3.4|
|
Name
|
|
Quantity
|
28.3 mL
|
Type
|
reactant
|
Smiles
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C(C=C)Br
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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C1=CC2=C(C=C1O)OC(=O)S2
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
resultant suspension
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After removal of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was removed
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Type
|
EXTRACTION
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Details
|
extracted with further EtOAc (2×300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics dried over MgSO4
|
Type
|
CONCENTRATION
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Details
|
concentrated to an off-white solid (66.6 g)
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography on silica eluting with EtOAc:pentane (1:39 to 1:9)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=CC2=C(SC(O2)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.23 mol | |
AMOUNT: MASS | 48.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |